Product packaging for L-Glutaminyl-L-asparagine(Cat. No.:CAS No. 14608-79-8)

L-Glutaminyl-L-asparagine

Cat. No.: B14714417
CAS No.: 14608-79-8
M. Wt: 260.25 g/mol
InChI Key: DXJZITDUDUPINW-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Glutaminyl-L-asparagine is a synthetic dipeptide composed of L-glutamine and L-asparagine, serving as a valuable tool for biochemical and physiological research. Peptides of this nature are typically investigated for their role as metabolic intermediates, their interaction with specific enzymes like asparaginase, or their function in cellular signaling pathways. Researchers may utilize this compound in studies focused on amino acid transport, nutrient sensing, and the development of analytical methods for peptide detection. It is provided as a high-purity, lyophilized solid to ensure experimental reproducibility. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4O5 B14714417 L-Glutaminyl-L-asparagine CAS No. 14608-79-8

Properties

CAS No.

14608-79-8

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H16N4O5/c10-4(1-2-6(11)14)8(16)13-5(9(17)18)3-7(12)15/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1

InChI Key

DXJZITDUDUPINW-WHFBIAKZSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Enzymatic Degradation and Stability Mechanisms of L Glutaminyl L Asparagine

General Principles of Dipeptide Hydrolysis

The hydrolysis of the peptide bond in L-Glutaminyl-L-asparagine is a catabolic process governed by specific enzymes. This process involves the cleavage of the amide bond linking the L-glutamine and L-asparagine residues.

Peptidases and Proteases Involved in Peptide Bond Cleavage

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. nih.gov This cleavage is a hydrolysis reaction, where a molecule of water is added across the peptide bond. These enzymes are broadly classified based on their site of action; exopeptidases cleave peptide bonds at the ends of a polypeptide chain, while endopeptidases cleave bonds within the chain. acs.org For a dipeptide like this compound, exopeptidases are the primary agents of degradation.

Proteases are further classified into catalytic types based on the key amino acid residue at their active site, such as serine, cysteine, aspartic, and metalloproteases. researchgate.net For instance, Staphylococcal peptidase I preferentially cleaves at glutamic acid residues and to a lesser extent at aspartic acid residues. expasy.org Another example, Asp-N Endopeptidase, specifically cleaves peptide bonds where aspartic acid or glutamic acid is in the P1' position (the amino acid on the C-terminal side of the scissile bond). expasy.org The susceptibility of a peptide to these enzymes is determined by its amino acid sequence and conformation. nih.gov

A seventh, distinct catalytic type of proteolytic enzyme, asparagine peptide lyase, utilizes an asparagine residue as a nucleophile to break a peptide bond through an elimination reaction rather than hydrolysis. wikipedia.org This mechanism, however, typically involves intramolecular self-cleavage within a larger protein precursor. wikipedia.org

Dipeptidyl Peptidases (e.g., DPP IV) and Their Cleavage Site Specificity

Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a serine exopeptidase that plays a significant role in peptide metabolism. nih.govsigmaaldrich.com It is a ubiquitous enzyme found as a transmembrane glycoprotein (B1211001) and in a soluble form in plasma. sigmaaldrich.commdpi.com DPP-IV specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptide chains. nih.govsigmaaldrich.com The enzyme's active site has a well-defined hydrophobic S1 subsite that accommodates the penultimate proline or alanine (B10760859) residue. nih.gov

While proline and alanine are the preferred residues in the penultimate (P1) position, DPP-IV can also cleave substrates with other amino acids like glycine, serine, valine, or leucine (B10760876) in this position, albeit at a slower rate. researchgate.net Given that the penultimate amino acid in this compound is L-Glutamine, its susceptibility to DPP-IV would be significantly lower compared to canonical DPP-IV substrates. The optimal pH for DPP-IV activity is between 7.4 and 8.7. sigmaaldrich.com

Table 1: Specificity of Selected Peptidases
EnzymeCatalytic TypePreferred Cleavage Site (P1 Position)Notes
Dipeptidyl Peptidase IV (DPP-IV)Serine ProteaseProline, AlanineCleaves N-terminal dipeptides. Slower cleavage may occur with other P1 residues like Glycine or Serine. sigmaaldrich.comresearchgate.net
Staphylococcal peptidase INot specifiedGlutamic acidAlso cleaves at Aspartic acid to a lesser extent. expasy.org
Asp-N EndopeptidaseNot specifiedCleaves N-terminal to Aspartic acid or Glutamic acid (P1' position)Cleaves the bond where Asp or Glu is on the C-terminal side. expasy.org
Proteinase KNot specifiedAliphatic or Aromatic amino acidsBroad specificity. expasy.org

L-Asparaginase Activity on Asparagine-Containing Dipeptides

L-asparaginase (E.C. 3.5.1.1) is an amidohydrolase that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). plos.orgnih.gov This enzymatic activity is central to its various applications. Bacterial L-asparaginases, such as those from E. coli and Erwinia chrysanthemi, often exhibit a secondary L-glutaminase activity, hydrolyzing L-glutamine to L-glutamic acid and ammonia. nih.govnih.gov The glutaminase (B10826351) co-activity typically ranges from 2% to 10% of the primary asparaginase (B612624) activity. nih.gov

The primary function of L-asparaginase is the deamidation of the free amino acid L-asparagine. nih.gov While the enzyme's main substrate is the amino acid itself, its ability to act on asparagine residues within a peptide is less characterized. Deamidation of asparagine and glutamine residues can also occur non-enzymatically, particularly under conditions of high temperature. researchgate.netnih.gov Studies on asparagine- and glutamine-containing dipeptides have shown that upon activation, such as through collision-induced dissociation in mass spectrometry, deamidation is a major fragmentation pathway, occurring primarily from the amino acid side chain rather than the N-terminus. nih.govresearchgate.net

Some L-asparaginases have been developed to have low or no glutaminase activity, which can be significant for certain therapeutic applications. plos.orgnih.govnih.gov For example, a novel L-asparaginase from Bacillus halotolerans ASN9 was purified and shown to have no activity against glutamine. nih.govplos.org This specificity is crucial as it highlights that the enzyme's active site can distinguish between free asparagine and glutamine, and potentially their peptide-bound forms.

Strategies for Enhancing Enzymatic Stability in Dipeptide Structures

Given their susceptibility to proteolysis, significant research has focused on modifying peptide structures to enhance their stability. These strategies aim to make the peptide less recognizable to degradative enzymes, thereby increasing its biological half-life.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics (e.g., D-amino acids, oxetane (B1205548) rings)

One of the most effective strategies to block enzymatic degradation is the incorporation of non-canonical amino acids (ncAAs) or the creation of peptidomimetics. nih.govnih.gov These modifications alter the natural structure of the peptide, making it a poor substrate for proteases.

Common approaches include:

D-Amino Acids: Replacing standard L-amino acids with their D-enantiomers is a widely used method. mdpi.com Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids.

Backbone Modifications: Altering the peptide backbone, such as through N-alkylation or the creation of retro-inverso peptidomimetics (where the direction of the peptide bond is reversed), can obstruct protease access and hydrolysis. nih.gov

Side-Chain Modifications: Introducing ncAAs with modified side chains, such as α,α-dialkyl glycines or Cα-Cα cyclized amino acids, can sterically hinder the approach of proteases. nih.gov

Cyclization: Converting a linear peptide into a cyclic one can significantly enhance proteolytic resistance. nih.gov Cyclization constrains the peptide's conformation, which can prevent it from fitting into the active site of a protease. nih.gov

These modifications are designed to mimic the function of the natural peptide while improving its stability. nih.gov

Table 2: Strategies to Enhance Dipeptide Stability
StrategyMechanism of ActionExample
Use of D-amino acidsProteases are stereospecific for L-amino acids.Replacing L-Gln or L-Asn with D-Gln or D-Asn. mdpi.com
Peptide CyclizationReduces conformational flexibility, preventing fit into enzyme active site. nih.govHead-to-tail or side-chain cyclization.
Backbone ModificationAlters the peptide bond structure, obstructing hydrolysis. nih.govN-methylation, retro-inverso peptides.
Incorporation of ncAAsIntroduces steric hindrance or unnatural side chains. nih.govnih.govα,α-dialkyl glycines, β-amino acids.

Conformational Determinants Influencing Proteolytic Resistance

The three-dimensional conformation of a peptide is a critical factor in its susceptibility to enzymatic degradation. nih.gov Peptides that can adopt a rigid or specific secondary structure, such as an α-helix or β-sheet, may be more resistant to proteolysis than those with a flexible, random coil conformation. mdpi.comnih.gov

The resistance is often due to the conformation preventing the peptide from fitting correctly into the active site of a protease. nih.gov For example, the aggregation of peptides into amyloid fibrils with a high β-sheet content renders them partly resistant to proteases. nih.gov Similarly, enforcing an α-helical structure through strategies like hydrocarbon stapling can protect the peptide from cleavage. mdpi.com The ability of a peptide to resist proteolysis is therefore not solely dependent on its primary sequence but also on its conformational equilibrium in a given environment. nih.govasm.org The affinity of a peptide for a binding partner, which can be influenced by non-anchor residues, is also a critical factor that can indirectly affect its availability for degradation. researchgate.net

Advanced Analytical and Characterization Methodologies for L Glutaminyl L Asparagine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of peptides, providing detailed information about their molecular structure, conformation, and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of peptides like L-Glutaminyl-L-asparagine in solution. chemrxiv.org It provides atom-level information, allowing for the precise assignment of protons and carbons within the molecule. researchgate.net

1D NMR (¹H and ¹³C): One-dimensional NMR spectra offer primary structural information. The ¹H NMR spectrum reveals the chemical environment of each proton. For this compound, distinct signals for the α-protons, β-protons, and γ-protons of both the glutamine and asparagine residues can be observed. researchgate.net The chemical shift dispersion of amide protons in the ¹H NMR spectrum can provide initial insights into the peptide's structure. chemrxiv.org Similarly, ¹³C NMR provides information on the carbon skeleton.

2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for resolving spectral overlap and definitively assigning resonances, which is often challenging in 1D spectra of even simple peptides. researchgate.netacs.org

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify coupled protons within the same amino acid residue, establishing spin systems for both glutamine and asparagine. chemrxiv.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons (e.g., Cα-Hα), aiding in the assignment of the carbon backbone.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range couplings (2-3 bonds), which is instrumental in confirming the peptide bond linkage between the glutaminyl and asparaginyl residues.

The analysis of coupling constants, such as ³J(HNHα), can provide information about the dihedral angle φ, offering insights into the backbone conformation. acs.orgchemrxiv.org Comparative analysis of NMR spectra can also differentiate between isomers, as the chemical shifts, particularly of the α-protons, are sensitive to the sequence of the amino acids. acs.org

Table 1: Representative ¹H NMR Resonances for Dipeptides

This table provides illustrative chemical shift ranges for protons in a dipeptide context. Specific values for this compound would require experimental determination.

Proton TypeTypical Chemical Shift Range (ppm)Information Provided
Amide (NH)7.5 - 9.0Backbone conformation, hydrogen bonding
α-H3.5 - 4.8Backbone structure, sensitive to amino acid sequence
Asn β-CH₂2.7 - 2.9Side-chain conformation
Gln β-CH₂1.9 - 2.2Side-chain conformation
Gln γ-CH₂2.3 - 2.5Side-chain conformation
Asn Side-Chain NH₂6.8 - 7.6Side-chain environment
Gln Side-Chain NH₂6.9 - 7.7Side-chain environment

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification, Profiling, and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its sequence and structure through fragmentation analysis.

Identification and Profiling: High-resolution MS can accurately determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its elemental composition. For this compound (C₉H₁₆N₄O₅), the predicted m/z for the [M+H]⁺ adduct is approximately 261.1193. uni.lu

Tandem Mass Spectrometry (MS/MS): MS/MS is essential for sequence confirmation. unito.it In this technique, the precursor ion (e.g., the [M+H]⁺ of the dipeptide) is isolated and subjected to collision-induced dissociation (CID). nih.gov This process generates a series of fragment ions, primarily b- and y-type ions, resulting from cleavage of the peptide bond.

b-ions contain the N-terminus.

y-ions contain the C-terminus.

The resulting fragmentation pattern is a unique fingerprint of the peptide's sequence. For Gln-Asn, the detection of a b₁ ion corresponding to glutamine and a y₁ ion corresponding to asparagine would confirm the sequence. A common fragmentation pathway for glutamine and asparagine residues is the neutral loss of ammonia (B1221849) (NH₃) from their side chains. nih.govru.nl

Quantification: When coupled with liquid chromatography (LC), MS/MS (LC-MS/MS) becomes a powerful tool for the accurate quantification of this compound in complex biological matrices. chromatographyonline.com Using techniques like multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity for quantitative analysis. nih.gov

Table 2: Predicted MS/MS Fragmentation for [this compound + H]⁺

Theoretical m/z values for major expected fragment ions.

Ion TypeSequence FragmentTheoretical m/z
Precursor Ion[Gln-Asn+H]⁺261.12
b₁[Gln]⁺129.07
y₁[Asn+H]⁺133.06
b₁ - NH₃[pyro-Glu]⁺112.04
y₁ - NH₃[Asn-NH₃+H]⁺116.03

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org It is an invaluable technique for investigating the secondary structure and conformational changes of peptides in solution. americanpeptidesociety.orgsubr.edu

While short, linear peptides like this compound are often too flexible to adopt stable, well-defined secondary structures like α-helices or β-sheets, CD spectroscopy can still provide crucial information. americanpeptidesociety.org The CD spectrum can reveal the presence of random coil conformations or turn-like structures. subr.edu The technique is particularly sensitive to changes in peptide conformation induced by environmental factors such as solvent polarity, pH, or temperature. subr.edu By monitoring the CD signal, researchers can gain insights into the conformational stability and flexibility of the dipeptide backbone. karger.com

Fluorescence Spectroscopy for Molecular Interactions and Dynamics

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the local environment and interactions of molecules. creative-proteomics.com this compound itself is not intrinsically fluorescent, as it lacks aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine.

However, fluorescence can be employed through two main strategies:

Extrinsic Labeling: The dipeptide can be chemically labeled with a fluorescent dye (a fluorophore). acs.org Changes in the fluorescence properties (e.g., intensity, emission wavelength, lifetime) of the attached dye can then be monitored to study interactions with other molecules or to probe local environmental changes. acs.orgnih.gov

Interaction with Fluorescent Probes: The interaction of the unlabeled dipeptide with a fluorescent molecule can be studied. For example, binding events can lead to fluorescence quenching or enhancement of the probe, providing data on binding affinities and kinetics. creative-proteomics.com

This technique is especially useful for studying peptide-protein or peptide-membrane interactions at low concentrations. creative-proteomics.comunito.it

UV-Visible Absorption Spectroscopy in Peptide Analysis

UV-Visible absorption spectroscopy is a fundamental technique used for the detection and quantification of peptides. formulationbio.com The primary source of UV absorption in peptides that lack aromatic residues is the peptide bond itself. The peptide bond exhibits absorption at wavelengths around 205-220 nm. microspectra.com

While this absorption can be used for quantification based on the Beer-Lambert law, it suffers from low specificity, as many other molecules absorb in this region. formulationbio.comnih.gov Therefore, it is most effectively used in conjunction with a separation technique like HPLC, where the detector is set to a wavelength where the peptide bond absorbs. thermofisher.com Although this compound lacks aromatic side chains which absorb strongly around 280 nm, its presence can still be detected and quantified in pure samples or chromatographic eluents by monitoring the absorbance at lower UV wavelengths. microspectra.com

Chromatographic Separation Techniques

Chromatography is essential for the isolation, purification, and analysis of this compound from complex mixtures, such as synthetic reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for peptide analysis and purification. researchgate.net Several modes of HPLC can be applied:

Reversed-Phase HPLC (RP-HPLC): This is the most common method for peptide separation. hplc.eu It separates molecules based on their hydrophobicity. Peptides are eluted from a nonpolar stationary phase (e.g., C18) by a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.euacs.org

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. Since this compound has ionizable amino and carboxyl groups, IEX can be an effective separation method.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for separating highly polar compounds like small peptides and can be an alternative to RP-HPLC.

The separation of glutamine and asparagine, and by extension peptides containing them, can be challenging due to their similar structures. researchgate.net Method optimization, including adjusting the mobile phase composition, pH, gradient, and column chemistry, is critical for achieving good resolution. researchgate.netshodex.com For detection, HPLC is often coupled with UV or MS detectors. acs.org

Table 3: Common HPLC Conditions for Dipeptide Analysis

This table presents typical parameters for the RP-HPLC separation of small peptides.

ParameterTypical SettingPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Stationary phase for hydrophobic interaction. hplc.eu
Mobile Phase A 0.1% TFA in WaterAqueous solvent with ion-pairing agent. hplc.eu
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% to 60% B over 20-30 minGradually increases hydrophobicity of mobile phase to elute peptides.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214/220 nmWavelength for detecting the peptide bond.
Column Temperature 25-50 °CCan influence separation selectivity and peak shape. acs.org

High-Performance Liquid Chromatography (HPLC), including Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of peptides. washu.edu Reverse-Phase HPLC (RP-HPLC) is particularly powerful for analyzing peptides like this compound due to its high resolution and the ability to separate molecules based on their hydrophobicity. washu.edunih.gov

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are injected into the system and eluted with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous buffer. nottingham.ac.uk The separation of this compound would be influenced by the hydrophobicity of its constituent amino acids, glutamine and asparagine.

Several factors are critical in optimizing the separation of dipeptides by RP-HPLC:

Column Selection: The choice of the stationary phase is paramount. Columns with a C18 (octadecylsilyl) bonded silica (B1680970) are commonly used for peptide separations. nih.gov The pore size of the stationary phase material is also a key parameter, with larger pore sizes (e.g., 300 Å) being suitable for larger peptides and proteins, while smaller pore sizes (e.g., 120 Å) can be effective for smaller molecules like dipeptides. nottingham.ac.uk

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is common in peptide analysis to improve peak shape and resolution by forming neutral ion pairs with the charged groups of the peptide. nih.govresearchgate.net The gradient of the organic solvent must be carefully optimized to achieve the desired separation.

Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation selectivity and peak shape. nottingham.ac.uk

Detection: UV detection at low wavelengths (around 210-220 nm) is often used for peptides due to the absorbance of the peptide bond. For enhanced sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) is coupled with HPLC (LC-MS). researchgate.net

While specific methods for this compound are not extensively detailed in the literature, methods developed for its constituent amino acids, L-glutamine and L-asparagine, provide valuable insights. For instance, HPLC methods for L-asparagine often involve pre-column derivatization to enhance detection. nih.goviaea.org Similarly, methods for L-glutamine have been developed that avoid pre-derivatization. unl.pt The separation of asparagine and glutamine can be challenging due to their structural similarity, which underscores the need for highly optimized HPLC conditions for the dipeptide. resolvemass.ca

Table 1: Key Parameters in RP-HPLC for Dipeptide Analysis

Parameter Description Relevance for this compound
Stationary Phase Typically C8 or C18 bonded silica. C18 is a common choice for peptides, providing good hydrophobic interaction.
Pore Size The size of the pores in the stationary phase particles. A smaller pore size (e.g., 100-120 Å) is generally suitable for small molecules like dipeptides.
Mobile Phase A Aqueous buffer, often with an ion-pairing agent. e.g., 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B Organic solvent. e.g., Acetonitrile with 0.1% TFA.
Gradient Programmed change in the mobile phase composition. A shallow gradient is often required to separate structurally similar dipeptides.
Flow Rate The speed at which the mobile phase passes through the column. Typically 0.5-2.0 mL/min for analytical columns.
Temperature Operating temperature of the column. Can be optimized to improve peak shape and selectivity (e.g., 30-60 °C).
Detection Method for detecting the eluted compound. UV (210-220 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative and complementary approach to HPLC for the analysis of peptides. washu.edunottingham.ac.uk Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov This technique is particularly advantageous due to its high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov

For the analysis of this compound, the dipeptide's net charge at a given pH will determine its electrophoretic mobility. The separation of peptides in CE is governed by their charge-to-mass ratio. nottingham.ac.uk The isoelectric point (pI) of the peptide is a critical parameter, as at a pH below the pI, the peptide will be positively charged and migrate towards the cathode, while at a pH above the pI, it will be negatively charged and move towards the anode.

Key considerations for the CE analysis of dipeptides include:

Background Electrolyte (BGE): The composition, pH, and ionic strength of the BGE are crucial for achieving optimal separation. Phosphate (B84403) or borate (B1201080) buffers are commonly used. The pH of the BGE determines the charge state of the analyte and the capillary wall. nih.gov

Capillary: Uncoated fused-silica capillaries are widely used. However, the inner surface of the silica capillary has silanol (B1196071) groups that can become negatively charged at pH values above 3, leading to electroosmotic flow (EOF) and potential adsorption of positively charged peptides. To mitigate these effects, coated capillaries or the use of BGE additives may be necessary. acs.org

Applied Voltage: The separation voltage drives the electrophoretic and electroosmotic flows. Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may affect resolution.

Detection: UV detection is common, similar to HPLC. For enhanced sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS), which provides a powerful tool for the analysis of complex biological mixtures. nih.govnih.gov

CE has been successfully applied to the separation of peptides, including those containing asparagine and their deamidation products. resolvemass.ca The separation of structurally similar dipeptides, such as isomers, can be achieved by optimizing the CE conditions. For instance, the separation of α- and γ-glutamyl dipeptides has been demonstrated using CE. ineosopen.org

Table 2: Typical Capillary Electrophoresis Parameters for Dipeptide Analysis

Parameter Description Example Condition
Capillary Fused-silica, coated or uncoated. Uncoated fused-silica, 50 µm i.d., 50 cm total length.
Background Electrolyte (BGE) Buffer solution filling the capillary. 50 mM sodium phosphate buffer, pH 2.5.
Applied Voltage Electric potential across the capillary. 20-30 kV.
Injection Introduction of the sample into the capillary. Hydrodynamic or electrokinetic injection.
Temperature Operating temperature of the capillary. 25 °C.
Detection Method for detecting the separated analytes. UV detection at 200 nm or Mass Spectrometry (MS).

High-Throughput Detection and Quantification Strategies

The need to analyze a large number of samples or to quantify a wide range of dipeptides simultaneously has driven the development of high-throughput strategies. These methods often rely on the coupling of advanced separation techniques with mass spectrometry.

Differential Chemical Isotope Labeling (CIL) Coupled with Mass Spectrometry

Differential Chemical Isotope Labeling (CIL) is a powerful technique for accurate relative and absolute quantification of molecules in complex samples. washu.edu In this approach, different samples (e.g., a control and a treated sample) are labeled with isotopically light and heavy versions of a chemical tagging reagent. The samples are then mixed and analyzed together by mass spectrometry. The relative quantification is achieved by comparing the signal intensities of the light and heavy isotopic peaks for each tagged molecule.

For the analysis of this compound and other dipeptides, a common CIL strategy involves derivatizing the primary amine group of the dipeptides. Dansyl chloride is a widely used labeling reagent. washu.edunih.gov The use of ¹²C-dansyl chloride for one sample and ¹³C-dansyl chloride for another allows for differential labeling. When analyzed by high-resolution mass spectrometry, such as an Orbitrap mass spectrometer, the ¹²C- and ¹³C-labeled dipeptides appear as a pair of peaks with a specific mass difference, enabling their relative quantification. washu.edu

This CIL-MS approach offers several advantages for dipeptide analysis:

High-Throughput: By multiplexing samples, the analytical throughput is significantly increased. unl.pt

Improved Accuracy: Co-elution of the light and heavy labeled analytes minimizes the effects of ion suppression and run-to-run variation, leading to more accurate quantification. washu.edu

Comprehensive Coverage: CIL-LC-MS methods have been developed for the global analysis of hundreds of dipeptides in a single run. washu.edu

Comprehensive Dipeptide Profiling Methodologies in Complex Biological Matrices

Comprehensive dipeptide profiling aims to identify and quantify the entire "dipeptidome" in a biological sample. This is a challenging task due to the vast number of possible dipeptides (400 from the 20 common proteinogenic amino acids) and the presence of isomers. washu.edunih.gov

Advanced analytical platforms combining multiple separation techniques with high-resolution mass spectrometry have been developed for this purpose. A notable example is the use of both capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goviaea.org This dual-platform approach leverages the different separation mechanisms of CE (based on charge-to-size ratio) and LC (based on hydrophobicity) to achieve a more comprehensive separation of the dipeptidome.

Such methodologies have been successfully applied to quantify hundreds of dipeptides in complex biological matrices like chicken liver and the livers of mice. nih.goviaea.org The developed methods demonstrate excellent separation of structural isomers, high correlation coefficients for quantification, and low detection limits, often in the nanomolar range. nih.gov The application of these profiling techniques could be instrumental in discovering the roles of this compound and other dipeptides as potential biomarkers for diseases or as functional components in food. iaea.org

Advanced Microscopic and Imaging Techniques (e.g., Atomic Force Microscopy)

While chromatographic and electrophoretic techniques provide information on the presence and quantity of this compound, advanced microscopic techniques can offer insights into its structural characteristics and self-assembly properties at the nanoscale.

Atomic Force Microscopy (AFM) is a powerful imaging tool capable of visualizing surfaces at the nanometer and sub-nanometer scale. nih.gov It can be used to study the morphology and self-assembly of peptides. nottingham.ac.uk In the context of this compound, AFM could potentially be used to:

Visualize Self-Assembled Structures: Many peptides have the ability to self-assemble into ordered nanostructures such as fibrils, nanotubes, and nanovesicles. nih.govnottingham.ac.uk AFM can provide high-resolution images of these structures, revealing their morphology, dimensions, and organization on a surface. ineosopen.org

Investigate Factors Influencing Assembly: AFM can be used to study how factors such as pH, concentration, and the presence of other molecules affect the self-assembly process of the dipeptide. researchgate.net

Characterize Surface Interactions: The interaction of this compound with different surfaces could be investigated, which is relevant for applications in biomaterials and nanotechnology. researchgate.net

While direct AFM studies on this compound are not widely reported, the technique has been extensively used to characterize the self-assembly of other peptides, including dipeptides like diphenylalanine, which forms well-ordered nanotubes. nottingham.ac.uk The principles and methodologies from these studies could be readily applied to investigate the potential nanostructural properties of this compound.

Other advanced microscopic and imaging techniques that could be relevant for peptide characterization include:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques provide high-resolution images of nanostructures and can complement AFM studies. nih.gov

Super-Resolution Microscopy: Techniques like Peptide-PAINT (Points Accumulation for Imaging in Nanoscale Topography) offer the ability to visualize structures at the nanoscale with high precision. acs.org

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, enabling label-free chemical characterization at the nanoscale. rsc.org

Computational and Theoretical Investigations of L Glutaminyl L Asparagine Structure and Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the conformational landscape and intermolecular interactions of dipeptides like L-Glutaminyl-L-asparagine. This technique models the atoms in the system as a collection of interacting particles and uses classical mechanics to simulate their movements over time, providing a detailed view of the molecule's dynamic behavior.

Research on related dipeptides, such as those containing asparagine and glutamine, demonstrates the utility of MD simulations. For instance, studies on the deamidation of Gln- and Asn-containing dipeptides have employed MD approaches, often in conjunction with molecular mechanics (MM), to explore potential energy surfaces and identify the lowest energy conformers. nih.gov A common methodology involves a simulated annealing procedure where the system is heated and cooled computationally to overcome energy barriers and sample a wide range of possible structures. nih.gov This allows researchers to understand the inherent flexibility of the peptide backbone and the preferred orientations of the side chains (characterized by dihedral angles like φ, ψ, χ₁, and χ₂). nih.gov

Quantum Chemistry Calculations (e.g., Density Functional Theory) for Electronic Properties and Structural Geometries

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties and precise structural geometries of molecules like this compound. DFT is a computational method used to model the electronic structure of many-body systems, providing highly accurate information about molecular energies, geometries, and various electronic descriptors. nih.govnih.gov

Studies have systematically applied DFT to map the reaction networks of dipeptides, including N-terminus Gln-X dipeptides (a category that includes this compound). nih.gov Such analyses focus on reactions like deamidation, a common modification of glutamine and asparagine residues. nih.govnih.govacs.orgresearchgate.net Through DFT calculations, researchers can predict the thermochemical and kinetic properties of these reactions, providing a detailed understanding of the reaction mechanisms. nih.govresearchgate.net

Furthermore, large-scale computational efforts have been undertaken to calculate the properties of all 400 possible dipeptides using DFT, which would include this compound. researchgate.net These studies generate extensive databases of electronic properties, which are fundamental to understanding the molecule's reactivity and its potential for non-covalent interactions. Quantum chemical methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

Table 1: Key Parameters Computable via Density Functional Theory for Dipeptide Reactions. nih.govresearchgate.net
ParameterDescriptionSignificance in Dipeptide Research
Enthalpy of Reaction (ΔHRXN)The heat absorbed or released during a chemical reaction at constant pressure.Indicates whether a reaction like deamidation is exothermic or endothermic.
Entropy of Reaction (ΔSRXN)The change in the degree of randomness or disorder of the system.Reflects changes in molecular freedom, such as the release of a small molecule like ammonia (B1221849).
Gibbs Free Energy of Reaction (ΔGRXN)The energy associated with a chemical reaction that can be used to do work.Determines the spontaneity of a reaction under constant temperature and pressure.
Activation Energy (EA)The minimum amount of energy required for a reaction to occur.Provides insight into the kinetic stability of the dipeptide and the rate of its degradation.
Arrhenius Pre-exponential Factor (log(A))A constant related to the frequency of collisions between reacting molecules.Used in conjunction with activation energy to calculate reaction rate coefficients.

In Silico Modeling of Enzyme-Substrate Interactions and Binding Affinity

In silico modeling techniques, such as molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics), are critical for predicting and analyzing how a substrate like this compound interacts with an enzyme. researchgate.net These methods computationally place the substrate (ligand) into the active site of a target protein to predict its preferred binding orientation and affinity.

While specific docking studies on the this compound dipeptide are not extensively detailed in the searched literature, the methodology is well-established through research on its constituent amino acids with enzymes like L-asparaginase. nih.govnih.gov L-asparaginase is known to possess a secondary glutaminase (B10826351) activity, meaning it can hydrolyze both L-asparagine and L-glutamine. nih.govresearchgate.netplos.org In silico docking studies on this enzyme reveal the binding energies for each amino acid and identify the key residues within the active site that form hydrogen bonds and other non-covalent interactions with the substrate. nih.govnih.gov

This same approach can be applied to model the interaction of this compound with dipeptidases or other enzymes. The process would involve:

Obtaining the 3D structures of the target enzyme and the dipeptide ligand.

Using a docking program (e.g., AutoDock) to systematically sample different orientations of the dipeptide within the enzyme's active site. nih.gov

Scoring the different poses based on a function that estimates the binding free energy. The pose with the lowest energy is predicted as the most favorable binding mode.

Analyzing the top-ranked poses to identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the dipeptide and specific amino acid residues of the enzyme.

These computational predictions can guide further experimental work, such as site-directed mutagenesis, to validate the role of specific residues in substrate binding and catalysis. nih.gov

Table 2: Example of Binding Energy Data from Docking Studies of L-asparaginase with its Substrates. nih.gov (Note: Values are illustrative of the data type, not for the dipeptide).
EnzymeLigandPredicted Binding Energy (kcal/mol)
Native L-asparaginaseL-glutamine-8.08
Mutated L-asparaginaseL-glutamine-5.97

Bioinformatics Approaches for Dipeptide Research and Pathway Exploration

Bioinformatics provides a suite of tools and databases that are invaluable for the broader context of dipeptide research, including the study of this compound. nih.gov These approaches leverage vast amounts of biological data to predict peptide functions, identify their origins, and explore the metabolic pathways they may be involved in. informahealthcare.comnih.gov

Key bioinformatics resources and their applications include:

Sequence-based tools: Numerous web servers and standalone programs can predict various properties of peptides based solely on their amino acid sequence. ku.ac.th For a dipeptide like this compound, these tools could be used in a high-throughput manner to screen for its potential occurrence within larger proteins or to predict its physicochemical properties.

Peptide Databases: Specialized databases (e.g., BIOPEP) contain curated information on thousands of biologically active peptides. Researchers can query these databases to determine if this compound or similar dipeptides have been previously identified and characterized with specific biological functions.

Protein-Protein Interaction (PPI) and Pathway Databases: Databases such as STRING, KEGG, and Reactome can be used to explore the metabolic pathways of L-glutamine and L-asparagine. This allows researchers to form hypotheses about how the dipeptide, once hydrolyzed, would feed into central metabolism and what downstream effects its constituent amino acids might have.

Structure Prediction Tools: AI-driven tools like AlphaFold have revolutionized the prediction of protein structures. ardigen.com Newer iterations and related tools like EvoBind are being developed to predict peptide-protein interactions, which could be leveraged to design or screen for peptides with specific binding capabilities. ardigen.com

By integrating these bioinformatics approaches, researchers can move from the single-molecule properties of this compound to a systems-level understanding of its potential biological roles and metabolic fate. nih.govnih.gov

Constraint-Based Metabolic Modeling of Dipeptide Utilization in Cellular Systems

Constraint-based metabolic modeling is a powerful computational framework for analyzing and predicting metabolic fluxes in a cell at a genome scale. nih.govmdpi.com These models, often analyzed using Flux Balance Analysis (FBA), can be used to simulate how a cell might utilize a nutrient like the this compound dipeptide. nih.gov

The process involves a genome-scale metabolic model (GEM), which is a comprehensive, mathematically structured representation of all known metabolic reactions in an organism. asm.org To study dipeptide utilization, the model would be configured to simulate the uptake of this compound from the extracellular environment. This would typically involve adding a transport reaction for the dipeptide and an intracellular hydrolysis reaction that breaks it down into L-glutamine and L-asparagine.

Using FBA, the model can then predict the optimal distribution of metabolic fluxes that maximizes a specific cellular objective, such as biomass production (growth). mdpi.com This simulation can answer key questions:

How does the availability of this compound affect the cell's growth rate?

How does the cell partition the resulting L-glutamine and L-asparagine into various anabolic and catabolic pathways?

Does the utilization of this dipeptide lead to the increased or decreased secretion of metabolic byproducts, such as lactate (B86563) or ammonia? nih.govresearchgate.net

Studies on Chinese Hamster Ovary (CHO) cells, a common platform for biopharmaceutical production, have used these models to analyze the effects of using dipeptides in feed media. nih.govresearchgate.net For example, model-guided analysis has shown that supplementing with specific amino acids like Asn and Gln can alleviate metabolic bottlenecks and enhance protein production. nih.gov A constraint-based model could similarly be used to design optimal feeding strategies involving this compound to improve the efficiency of biotechnological processes.

Biological and Physiological Roles of Dipeptides in Non Human Organisms and Experimental Systems

Metabolic Functions in Microorganisms

The assimilation and metabolism of small peptides are crucial for the survival and proliferation of many microorganisms, providing essential sources of nitrogen, carbon, and amino acids.

Bacteria have evolved sophisticated ATP-binding cassette (ABC) transport systems to scavenge nutrients from their environment. Dipeptide permease (Dpp) systems are prime examples, responsible for the uptake of dipeptides. In the human pathogen Helicobacter pylori, the Dpp transporter is vital for its growth and pathogenesis. nih.gov This system consists of a substrate-binding protein (DppA), two permeases (DppB and C), and two ATPases (DppD and F). nih.gov

The Dpp system in H. pylori facilitates the transport of various dipeptides, and it is plausible that it could transport L-Glutaminyl-L-asparagine. nih.govnih.gov Studies on H. pylori mutants have shown that the Dpp system is essential for the utilization of certain dipeptides as a source of essential amino acids. nih.gov While some mutants in the Dpp system lose the ability to utilize specific dipeptides, residual transport activity suggests the presence of other, as-yet-unidentified peptide transport mechanisms. nih.gov The Dpp transporter not only serves a nutritional role but also influences the expression of virulence factors, indicating a link between nutrient uptake and pathogenicity. nih.gov

Transporter SystemOrganismComponentsPrimary Function
Dpp (Dipeptide Permease) Helicobacter pyloriDppA, DppB, DppC, DppD, DppFTransport of dipeptides for nutrient assimilation. nih.gov
Opp (Oligopeptide Permease) Helicobacter pyloriOppA, OppB, OppC, OppDTransport of oligopeptides (3-5 amino acids). nih.gov
AimA, BcaP Bacillus subtilisNot ApplicableBroad-spectrum amino acid importers responsible for L-asparagine acquisition. nih.gov
AzlCD Bacillus subtilisNot ApplicableAmino acid exporter involved in detoxifying excess L-asparagine. nih.gov

This table summarizes key transport systems involved in the uptake of amino acids and peptides in select microorganisms.

L-glutamine and L-asparagine, the constituents of this compound, are central to microbial nitrogen metabolism. Microorganisms in diverse environments, from soil to the human gut, rely on the assimilation of these amino acids. Asparagine, in particular, is a preferred nitrogen source for many bacteria, including Mycobacterium tuberculosis, where it is hydrolyzed by the enzyme L-asparaginase into aspartate and ammonia (B1221849). plos.org This process is critical for nitrogen assimilation into key metabolites like glutamate (B1630785) and glutamine. plos.org

L-asparaginases are enzymes produced by a wide range of microbes, including bacteria, fungi, and yeasts. nih.gov Their primary role is to catalyze the hydrolysis of L-asparagine, a reaction that is fundamental to the nitrogen cycle. nih.gov In some contexts, the breakdown of L-asparagine can be a key step in providing nitrogen for the entire microbial community. The dual activity of some L-asparaginases, which can also hydrolyze L-glutamine, underscores the interconnected metabolism of these two amino acids. nih.gov This enzymatic activity is crucial for preventing the toxic accumulation of amino acids and for redistributing nitrogen resources within the cell and the broader microbial ecosystem. nih.gov

Bacteria adapt to environmental stresses, such as high osmolarity or extreme temperatures, by accumulating compatible solutes known as osmolytes. These molecules help maintain cell turgor and protect cellular structures without interfering with normal metabolic processes. While specific evidence for this compound as an osmolyte is not available, its components and related molecules are known to play protective roles.

For instance, ectoine, a potent osmolyte, is synthesized from L-aspartate, which is directly produced from the hydrolysis of L-asparagine. mdpi.com In Mycobacterium tuberculosis, the acquisition and hydrolysis of asparagine by the asparaginase (B612624) AnsA not only provides nitrogen but also confers resistance to acid stress by releasing ammonia, which helps buffer the pH of the cellular environment. plos.org This dual function highlights how amino acid metabolism is directly linked to stress protection. Given that peptides can be accumulated to high concentrations, it is conceivable that dipeptides like this compound could serve similar protective functions in specific bacterial species under certain stress conditions.

Roles in Plant Physiology

In plants, amino acids are not just building blocks for proteins but also key signaling molecules and play central roles in nitrogen storage and transport.

L-asparagine is a crucial molecule for nitrogen storage and transport in many plant species due to its high nitrogen-to-carbon ratio and chemical stability. mdpi.comnih.gov The balance between L-asparagine and L-glutamine often acts as a metabolic signal reflecting the cell's carbon and nitrogen status. In the model plant Arabidopsis thaliana, the expression of genes involved in asparagine metabolism is tightly regulated.

The gene ASN1, which encodes a glutamine-dependent asparagine synthetase, is a key example. Its expression is strongly repressed by sugars (high carbon status) and induced in the dark when carbon is limited. nih.govnih.gov This repression can be partially reversed by supplying exogenous glutamine or asparagine, indicating that the expression of ASN1 is controlled by the cellular carbon-to-nitrogen ratio. nih.gov When nitrogen is abundant relative to carbon, the ASN1 enzyme directs nitrogen into asparagine for storage and transport. nih.govnih.gov This regulatory network positions asparagine and glutamine metabolism as a critical node integrating nutrient status with plant growth and proteostasis.

Gene/EnzymeOrganismRegulationFunction
ASN1 Arabidopsis thalianaRepressed by light and sucrose; induced by low carbon/high nitrogen status. nih.govnih.govEncodes glutamine-dependent asparagine synthetase for nitrogen storage. nih.gov
ASN2 Arabidopsis thalianaInduced by light. nih.govEncodes asparagine synthetase, likely for primary nitrogen assimilation. nih.gov
L-Asparaginase Phaseolus vulgarisActivity decreases with increasing asparagine or glutamine concentrations. researchgate.netDegrades asparagine for metabolic use.
Glutamine Synthetase (GS) Populus 'Nanlin895'Expression inhibited by external L-asparagine. mdpi.comKey enzyme in nitrogen assimilation.

This table illustrates the regulation and function of key enzymes in asparagine and glutamine metabolism in plants.

The Target of Rapamycin (TOR) kinase is a master regulator in eukaryotes that links nutrient and energy availability to growth and metabolism. nih.gov In plants, TOR signaling integrates signals from sugars, nutrients, and hormones to control processes from seed germination to flowering. nih.gov Amino acids, particularly glutamine, play a role in activating the TOR signaling pathway.

The levels of many amino acids, including asparagine, fluctuate over the diel (day-night) cycle, reflecting changes in photosynthetic activity and carbon availability. nih.gov For example, asparagine tends to accumulate in the tissues of dark-adapted Arabidopsis plants. nih.gov While direct evidence for this compound is absent, the availability of its constituent amino acids is a key input for the TOR pathway. Depletion of asparagine and glutamine has been shown to inhibit the TOR signaling pathway, which in turn suppresses protein synthesis. nih.gov This connection demonstrates that the metabolic state, as reported by the levels of key amino acids like glutamine and asparagine, is directly translated into major regulatory decisions governing plant growth and development via the TORC signaling hub.

Contribution to Metabolic Adaptation and Function as Alternative Respiratory Substrates

There is no specific information available in the scientific literature regarding the contribution of this compound to metabolic adaptation or its function as an alternative respiratory substrate in any organism or experimental system. While individual amino acids like L-glutamine are known to be important respiratory fuels, this role has not been documented for the dipeptide this compound. nih.gov

Influence on Enzymatic Activities and Metabolic Flux Distribution in Model Organisms

No studies were found that investigate the influence of this compound on specific enzymatic activities or its effect on metabolic flux distribution in model organisms. Research on the individual amino acids has shown that their availability can significantly impact metabolic pathways, but these findings cannot be directly extrapolated to the dipeptide. nih.govnih.gov

Dipeptide Profiles as Indicators of Biological State in Experimental Models

While the profiling of dipeptides is an emerging area in metabolomics for discovering biomarkers of various biological states and diseases, there are no published reports that specifically identify or measure this compound as part of a dipeptide profile used to indicate a particular biological state in any experimental model. nih.gov

Biotechnological and Industrial Applications of Dipeptides

Engineered Enzymes and Biocatalysis for Peptide Synthesis

The synthesis of peptides using enzymatic and biological systems represents a significant advancement over traditional chemical methods, offering high specificity and milder reaction conditions. This field encompasses the use of engineered enzymes for creating specific peptide bonds and the application of synthetic biology to generate vast libraries of peptides.

Peptide Ligases in Site-Specific Protein Bioconjugation

Peptide ligases are powerful enzymatic tools that facilitate the creation of peptide bonds, enabling the site-specific modification of proteins—a process known as bioconjugation. nih.gov Enzymes such as sortases and asparaginyl peptide ligases (PALs), like butelase-1, recognize specific amino acid sequences and catalyze the formation of a new peptide bond between a protein and another molecule, which could be a chemical probe, a drug, or another peptide. nih.govsci-hub.box

Asparaginyl ligases, in particular, recognize a target sequence with an asparagine (Asn) or aspartic acid (Asp) residue at a specific position (P1). sci-hub.boxresearchgate.net They have been engineered for improved activity and altered specificity for various applications. nih.gov

Despite the clear role of asparagine as a recognition site for these enzymes, a review of the available scientific literature reveals no specific studies or applications where the dipeptide L-Glutaminyl-L-asparagine is used as a substrate or building block in peptide ligase-mediated bioconjugation. Research in this area focuses on ligating larger peptides or proteins at single asparagine or glutamine residues rather than incorporating this specific dipeptide. nih.govresearchgate.net

Synthetic Biology Approaches for Combinatorial Peptide Libraries

Synthetic biology provides tools to create vast combinatorial peptide libraries, which are collections of millions to billions of different peptides. nih.gov These libraries are invaluable for discovering new peptide-based drugs, ligands, or materials with desired properties. Methods like phage display and yeast display link a peptide's sequence (phenotype) to its encoding gene (genotype), allowing for efficient screening and identification of peptides that bind to a specific target. nih.gov

While glutamine and asparagine are standard components of such libraries, there is no documented research focusing on the synthesis or specific inclusion of this compound within these combinatorial approaches. The generation of these libraries focuses on the random or semi-random assembly of individual amino acids rather than the incorporation of pre-formed dipeptides.

Biocatalytic Production Methods for Dipeptides

Biocatalytic methods for producing amino acids and peptides are gaining traction over chemical synthesis due to their sustainability and high selectivity. frontiersin.org Research has focused on developing whole-cell or isolated enzyme systems for the production of individual amino acids like L-asparagine and dipeptides such as alanyl-glutamine (Ala-Gln) and glycine-glutamine (Gly-Gln). frontiersin.orgnih.gov These processes often involve enzymes like asparagine synthetase or glutamine synthetase. frontiersin.orgnih.gov

However, specific biocatalytic production methods for this compound are not described in the current body of scientific work. While early chemical synthesis routes for this dipeptide were reported in the 1950s, modern biocatalytic strategies for its production remain undeveloped. acs.orgacs.org

Advanced Materials and Nanotechnology Applications

The ability of peptides to self-assemble into ordered nanostructures has opened new frontiers in materials science, particularly in the development of hydrogels for biomedical applications like tissue engineering.

Self-Assembled Dipeptide Nanostructures (e.g., Hydrogels) for Material Design

Certain dipeptides, especially those modified with aromatic groups like Fluorenylmethyloxycarbonyl (Fmoc), can spontaneously self-assemble in water to form nanofibers. frontiersin.org These fibers can entangle to create a three-dimensional network that traps water, forming a hydrogel. frontiersin.orgmdpi.com The properties of these hydrogels can be tuned by changing the amino acid sequence, making them a versatile platform for material design. mdpi.comnih.gov

The driving forces for this assembly often include π-π stacking from the aromatic modifications and hydrogen bonding between the peptide backbones. frontiersin.org While the side chains of glutamine and asparagine can participate in hydrogen bonding, there is no scientific evidence to date that the uncapped dipeptide this compound can act as a hydrogelator or form other defined nanostructures. Research in this area is dominated by dipeptides containing hydrophobic and aromatic residues. mdpi.comnih.gov

Biocompatible Materials for Tissue Engineering and 3D Cell Culture

Hydrogels, including those made from self-assembling peptides, are highly valued as scaffolds in tissue engineering and for creating 3D cell culture environments that mimic the natural extracellular matrix (ECM). nih.gov These materials must be biocompatible and support cell adhesion, proliferation, and differentiation. nih.gov The individual amino acids L-glutamine and L-asparagine are critical supplements in cell culture media, essential for the growth and health of many cell types, including cancer cells and those used in producing therapeutic proteins. embopress.orgnih.govsigmaaldrich.com

Despite the fundamental role of its constituent amino acids in cell culture, the dipeptide this compound itself is not reported as a component of biocompatible materials for tissue engineering or 3D cell culture. The focus in biomaterial design is often on larger structural proteins, synthetic polymers, or specific self-assembling peptide sequences that have been optimized for structural integrity and bioactivity. nih.govnih.gov

Applications in Biosensing, Imaging, and Diagnostics

The unique biological activities of this compound have led to its investigation for diagnostic purposes. Certain dipeptides, including this compound, have been identified as inhibitors of leukocyte adhesion, a process mediated by VLA-4 (Very Late Antigen-4). This inhibitory function is significant in the context of inflammatory diseases.

Compounds that bind to VLA-4 can be utilized in diagnostic applications, such as monitoring inflammatory responses by detecting the presence of leukocytes that express VLA-4. Furthermore, these compounds can be used for the isolation or labeling of such cells. For in vivo diagnostic imaging, these dipeptides can be labeled with radioisotopes. This allows for the identification of inflammation sites within the body using techniques like Magnetic Resonance Imaging (MRI) or Electron Spin Resonance (ESR). In general, any conventional method for visualizing diagnostic imaging can be employed. This capability allows for the monitoring of the effectiveness of treatments for inflammatory conditions.

While the diagnostic potential is noted, specific research on the application of this compound in the development of biosensors is limited in publicly available literature.

Dipeptides in Electronic and Optoelectronic Devices

Currently, there is a lack of specific research data on the application of the dipeptide this compound in electronic and optoelectronic devices. While the broader field of peptide nanotechnology explores the use of self-assembling peptides for such applications, studies focusing specifically on this compound in this context are not readily found in scientific literature. General studies on amino acids like L-asparagine and L-glutamine have explored their vibrational spectra, which is relevant for spectroscopic techniques, but this does not extend to the electronic properties of the dipeptide itself for device applications. researchgate.net

Innovative Formulation and Delivery System Research (general peptide context)

The therapeutic potential of this compound as an inhibitor of leukocyte adhesion necessitates research into effective formulation and delivery systems. Pharmaceutical compositions containing this dipeptide are being developed for use in a variety of drug delivery platforms. To enhance the half-life of the compound in the bloodstream, various techniques are being explored. These methods include encapsulation, introduction into the core of liposomes, or preparation as a colloidal suspension. These advanced delivery systems are designed to ensure a sustained and targeted release of the dipeptide, thereby improving its therapeutic efficacy.

Potential as Functional Components in Food Science and Technology

The direct application of this compound as a functional component in food science and technology is an area with limited available research. While the constituent amino acids, glutamine and asparagine, are naturally present in many food proteins and play roles in nutrition and food processing, the specific functionalities of the dipeptide this compound in food products have not been extensively studied. researchgate.net

It is important to distinguish the dipeptide from the enzyme L-asparaginase, which is widely used in the food industry to reduce the formation of acrylamide, a potential carcinogen, in starchy foods cooked at high temperatures. encyclopedia.pubnih.govplos.org The dipeptide itself does not perform this enzymatic function.

Research Findings on this compound

Research Area Key Findings
Synthesis The synthesis of this compound has been documented in scientific literature, often as an intermediate step in the synthesis of more complex peptides like oxytocin. acs.org A detailed method involves the reaction of benzyloxycarbonyl-L-glutamine with L-asparagine, followed by catalytic hydrogenation to yield the final dipeptide.
Biological Activity This compound is reported to inhibit leukocyte adhesion mediated by VLA-4, suggesting a potential role in modulating inflammatory responses.
Diagnostic Applications Due to its VLA-4 binding activity, it has potential for use in in vivo diagnostic imaging (e.g., MRI) to detect sites of inflammation.
Drug Delivery Can be formulated into various drug delivery systems, such as liposomes, to improve its stability and serum half-life.
Cell Culture Its inclusion in cell culture media has been shown to increase viable cell density and cell viability, which is beneficial for biotechnological production processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.